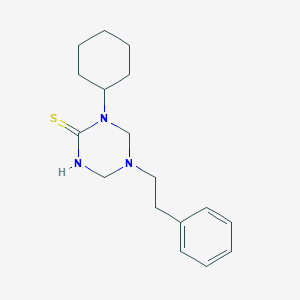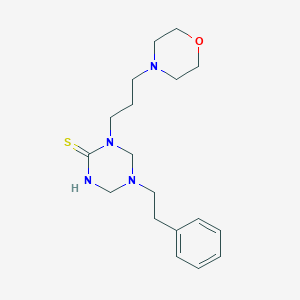![molecular formula C18H23N5O2S2 B282703 N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B282703.png)
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has also been studied for its potential use as an anti-bacterial and anti-fungal agent. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its clinical development.
Orientations Futures
There are several future directions for research on N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is its potential use in combination therapy with other anti-cancer agents. It may also be studied for its potential use in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a novel compound that has potential applications in various fields of scientific research. Its potent anti-cancer and anti-inflammatory activity make it a promising candidate for further drug development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide involves a series of chemical reactions. The starting material is 4-phenylpiperazine, which is reacted with 2-bromoacetyl bromide to form 2-(4-phenylpiperazin-1-yl)acetyl bromide. This intermediate is then reacted with thiourea and potassium hydroxide to form 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3,4-thiadiazole-2-thiol. Finally, this compound is reacted with butanoyl chloride to form N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide.
Applications De Recherche Scientifique
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-cancer activity. In vitro studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propriétés
Formule moléculaire |
C18H23N5O2S2 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H23N5O2S2/c1-2-6-15(24)19-17-20-21-18(27-17)26-13-16(25)23-11-9-22(10-12-23)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,19,20,24) |
Clé InChI |
NATNYUKLMZZALW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)




![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)